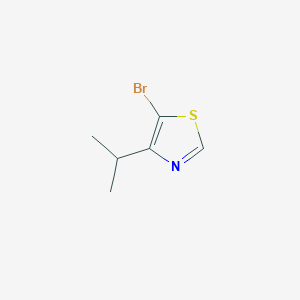

5-Bromo-4-isopropylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4(2)5-6(7)9-3-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLUHAQVFQKYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732012 | |

| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025700-46-2 | |

| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 5 Bromo 4 Isopropylthiazole and Its Derivatives

Direct Synthetic Routes to 5-Bromo-4-isopropylthiazole

The primary and most established method for constructing the thiazole (B1198619) ring is the Hantzsch thiazole synthesis. wjrr.org This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. wjrr.org For the synthesis of the 4-isopropylthiazole (B170079) core, the logical precursors would be 1-halo-3-methyl-2-butanone (an α-haloketone containing the required isopropyl group) and a suitable thioamide like thioformamide.

Once the 4-isopropylthiazole ring is formed, the introduction of a bromine atom at the 5-position can be achieved through electrophilic aromatic substitution. Direct bromination of the thiazole ring, often using N-Bromosuccinimide (NBS) or bromine in an appropriate solvent, would yield the target this compound. The specific conditions would be chosen to control the regioselectivity of the bromination, targeting the C5 position of the thiazole ring.

Derivatization Strategies from this compound Precursors

The 4-isopropylthiazole moiety serves as a foundational structure for the synthesis of a wide array of derivatives. While direct derivatization of this compound is a key strategy, many synthetic routes create analogues from closely related precursors like 4-isopropylthiazole-2-carbohydrazide, which can be prepared from the corresponding ester. This carbohydrazide (B1668358) is a versatile intermediate for generating a variety of substituted and fused-ring systems. researchgate.netnih.gov

Starting from precursors like 4-isopropylthiazole-2-carbohydrazide, a variety of substituted analogues can be prepared. The hydrazide group is highly reactive and can be converted into several other functional groups. For instance, condensation of the hydrazide with various aromatic aldehydes or ketones yields the corresponding N-acylhydrazones (Schiff bases). These reactions expand the molecular complexity and allow for the introduction of diverse aryl substituents onto the thiazole core. researchgate.net The synthesis of these hydrazide analogs is a critical step toward creating more complex molecules, including potential therapeutic agents. researchgate.netnih.govitmedicalteam.pl

A prominent strategy in medicinal chemistry is the fusion of multiple heterocyclic rings to enhance biological activity. nih.gov The 4-isopropylthiazole scaffold is an excellent starting point for building such systems. Researchers have successfully synthesized fused heterocycles like 1,2,4-triazoles and 1,3,4-oxadiazoles using 4-isopropylthiazole-2-carbohydrazide as the key precursor. researchgate.netnih.gov

The general synthetic approaches are summarized below:

1,3,4-Oxadiazoles: These are typically formed by the cyclization of N-acylhydrazones derived from the thiazole carbohydrazide, or by reacting the carbohydrazide with various substituted aromatic acids. researchgate.net

1,2,4-Triazoles: The synthesis of the triazole ring can be achieved by reacting the thiazole carbohydrazide with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which is then cyclized under basic conditions. nih.govresearchgate.net

1,2,4-Triazolo[3,4-b] Current time information in Bangalore, IN.ijpcbs.comnih.govthiadiazines: More complex fused systems are also accessible. For example, condensing a 4-amino-5-substituted-4H- researchgate.netCurrent time information in Bangalore, IN.nih.gov-triazole-3-thiol with a phenacyl bromide results in the formation of a fused triazolothiadiazine ring system. nih.gov This demonstrates how a thiazole derivative can be incorporated into a larger, bridged heterocyclic structure. nih.govgrowingscience.com

Table 1: Synthesis of Fused Heterocyclic Systems from Thiazole Precursors

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes. The Hantzsch thiazole synthesis, for example, proceeds through a well-established mechanism involving initial nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

In the synthesis of more complex derivatives, mechanistic considerations become even more important. For instance, during palladium-catalyzed cross-coupling reactions on thiazole rings, preventing side reactions like β-hydride elimination is critical to avoid isomerization of alkyl substituents. ucl.ac.uk The choice of ligand for the metal catalyst, such as using 1,1'-bis(diphenylphosphino)ferrocene (dppf), can be instrumental in suppressing such unwanted pathways. ucl.ac.uk Similarly, the formation of fused triazolothiadiazines involves an initial S-alkylation of the triazole-thiol by the phenacyl bromide, followed by an intramolecular cyclization and dehydration to yield the final fused product. nih.gov

Catalytic Approaches in the Synthesis of this compound and its Analogues

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of thiazoles and their derivatives is no exception.

Transition Metal Catalysis: Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to functionalize brominated thiazoles. A catalyst system like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a dppf ligand can be used to form new carbon-carbon bonds at the position of the bromine atom. ucl.ac.uk This approach is essential for creating biaryl or other complex substituted thiazoles from a this compound starting material.

Lewis Acid and Base Catalysis: Simpler catalytic systems are also effective for certain transformations. A combination of ferric chloride (FeCl₃) and DABCO (1,4-diazabicyclo[2.2.2]octane) has been shown to be an effective catalytic system for Knoevenagel condensation reactions involving thiazolidinedione, a related thiazole-containing structure. austinpublishinggroup.com This highlights the use of inexpensive and environmentally benign catalysts for constructing derivatives. austinpublishinggroup.com

Table 2: Catalytic Systems in Thiazole Synthesis and Derivatization

Compound Index

Table 3: List of Mentioned Chemical Compounds

Reactivity and Reaction Mechanisms of 5 Bromo 4 Isopropylthiazole

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring is aromatic, satisfying Hückel's rule with 6 π-electrons delocalized across the five-membered ring. globalresearchonline.netglobalresearchonline.net This aromaticity allows it to undergo electrophilic substitution reactions, although its reactivity is influenced by the presence of two heteroatoms, nitrogen and sulfur. The nitrogen atom tends to deactivate the ring towards electrophilic attack more than the sulfur atom. In the case of 5-Bromo-4-isopropylthiazole, the C2 position is the most likely site for electrophilic substitution. This is because the C4 and C5 positions are already substituted, and the C2 carbon is generally the most electron-poor carbon in the thiazole ring, making it a target for nucleophiles, but it can also be attacked by strong electrophiles, especially when other positions are blocked. globalresearchonline.net

The isopropyl group at C4 is an electron-donating group, which would typically activate the ring towards electrophilic attack and direct incoming electrophiles to ortho and para positions. However, in the confined geometry of the five-membered thiazole ring, its primary electronic influence is on the adjacent C5 and the distant C2 positions. The bromine atom at C5 is a deactivating group due to its inductive electron-withdrawing effect, while it can donate electron density via resonance. The combination of these effects makes electrophilic substitution challenging, but when it occurs, the C2 position is the most plausible target. Reactions such as nitration or Friedel-Crafts acylation are examples of electrophilic aromatic substitutions. google.com

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the C5 position of the thiazole ring is a key functional handle, enabling various nucleophilic substitution reactions. While the C2 position is generally the most electronically poor and thus the preferred site for nucleophilic attack on an unsubstituted thiazole ring, the C-Br bond at position 5 can be cleaved by potent nucleophiles in a nucleophilic aromatic substitution (SNAr) mechanism. globalresearchonline.netglobalresearchonline.net

This reactivity is demonstrated in analogous systems; for instance, 5-bromo-2,4-dimethylthiazole has been shown to react with nucleophiles like thioacetamide. clockss.org Similarly, this compound can react with a range of nucleophiles, including amines, alkoxides, and thiolates, to displace the bromide and form new carbon-heteroatom bonds. The reaction proceeds through a high-energy intermediate, and its rate is influenced by the strength of the nucleophile and the stability of this intermediate.

Table 1: Examples of Nucleophilic Substitution Reactions This table presents hypothetical but chemically plausible reactions based on the known reactivity of similar bromothiazoles.

| Nucleophile | Reagent | Product | Reaction Type |

|---|---|---|---|

| Amine | R-NH2 (e.g., Morpholine) | 5-(Amino)-4-isopropylthiazole | SNAr |

| Alkoxide | R-ONa (e.g., Sodium Methoxide) | 5-(Alkoxy)-4-isopropylthiazole | SNAr |

| Thiolate | R-SNa (e.g., Sodium Thiophenoxide) | 5-(Thioether)-4-isopropylthiazole | SNAr |

Cross-Coupling Reactions (e.g., Grignard Reaction, Hiyama Cross-Coupling)

The C-Br bond in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

Grignard Reaction (Kumada-Corriu Coupling): this compound can participate in Kumada-Corriu coupling, where it reacts with a Grignard reagent (R-MgX) in the presence of a nickel or palladium catalyst. mdpi.com This reaction forms a new carbon-carbon bond at the C5 position of the thiazole ring. For example, reacting this compound with phenylmagnesium bromide and a suitable catalyst would yield 5-phenyl-4-isopropylthiazole. wikipedia.org

Hiyama Cross-Coupling: The Hiyama coupling is a palladium-catalyzed reaction between an organosilicon compound and an organic halide. organic-chemistry.orgnih.gov this compound serves as the organic halide partner. This reaction is valued because organosilanes are generally stable, have low toxicity, and are easy to handle. polyu.edu.hk The reaction requires an activating agent, such as a fluoride (B91410) source (e.g., TBAF) or a base, to activate the organosilane for transmetalation to the palladium catalyst. organic-chemistry.orgambeed.com

Table 2: Typical Conditions for Hiyama Cross-Coupling of this compound

| Component | Example Reagent | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organosilane | Phenyltrimethoxysilane | Nucleophilic partner |

| Catalyst | Pd(OAc)2 / Ligand (e.g., XPhos) | Catalyzes the C-C bond formation nih.gov |

| Activator | TBAF (Tetrabutylammonium fluoride) | Activates the organosilane organic-chemistry.org |

| Solvent | THF or Dioxane | Reaction medium |

Other significant cross-coupling reactions applicable to this compound include the Suzuki reaction (with boronic acids), Stille reaction (with organostannanes), and Sonogashira reaction (with terminal alkynes), each providing a strategic route to complex derivatives. nih.govresearchgate.net

Radical Reactions and Halogen-Metal Exchange Processes

Beyond polar reactions, this compound can also engage in processes involving radical intermediates or highly reactive organometallic species.

Radical Reactions: While less common for this specific substrate in documented literature, the C-Br bond can potentially undergo homolytic cleavage under photochemical or radical-initiating conditions to form a thiazolyl radical. This reactive species could then participate in various radical-mediated processes, such as addition to alkenes or substitution reactions.

Halogen-Metal Exchange: A synthetically crucial reaction for this compound is the halogen-metal exchange. This process typically involves treating the bromo-compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at very low temperatures (e.g., -78 °C to -100 °C). ucl.ac.ukias.ac.in The reaction rapidly exchanges the bromine atom for a lithium atom, generating the highly nucleophilic 4-isopropylthiazol-5-yl-lithium. ucl.ac.uktcnj.edu This transformation is highly efficient and regioselective, occurring specifically at the site of the halogen. ias.ac.in Research on the closely related 4-bromo-2-isopropylthiazole (B1272498) has demonstrated the feasibility of this exchange to create a lithiated thiazole intermediate. wiley-vch.de

This lithiated intermediate is a powerful synthetic tool. It can be quenched with a wide variety of electrophiles to introduce new functional groups at the C5 position. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup yields 4-isopropylthiazole-5-carboxylic acid, while reaction with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively. masterorganicchemistry.com

Exploration of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are governed by the structure of the molecule and the specific reaction conditions. A comprehensive quantitative analysis requires dedicated experimental studies, but a qualitative understanding can be derived from general chemical principles.

Kinetics: The rates of the reactions are influenced by several factors:

Steric Hindrance: The isopropyl group at the C4 position can sterically hinder the approach of reagents to the adjacent C5-bromo and C-N bond, potentially slowing down reactions at these sites compared to a less substituted thiazole.

Electronic Effects: The electron-withdrawing nature of the bromine atom and the thiazole nitrogen atom makes the C5 carbon atom electron-deficient, facilitating nucleophilic attack or halogen-metal exchange.

Aromaticity: The preservation of the thiazole ring's aromaticity is a strong thermodynamic driving force. Reactions that disrupt this aromaticity are generally disfavored unless a subsequent step can restore it.

Intermediate Stability: In multi-step reactions like SNAr or halogen-metal exchange, the stability of the intermediates (e.g., Meisenheimer complex or the organolithium species) is crucial. The halogen-metal exchange, for instance, is typically performed at very low temperatures to prevent the decomposition of the highly reactive organolithium intermediate. tcnj.edu

Product Stability: The formation of strong, stable bonds in the product contributes to a favorable reaction enthalpy. For example, in cross-coupling reactions, the formation of a stable C-C bond in the biaryl product drives the reaction to completion.

By carefully selecting reagents, catalysts, and conditions like temperature and solvent, chemists can control whether a reaction is under kinetic or thermodynamic control, thereby selectively forming the desired product.

Applications in Medicinal Chemistry and Biological Sciences of 5 Bromo 4 Isopropylthiazole Derivatives

Antimicrobial Activities

The quest for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of 5-bromo-4-isopropylthiazole have shown promise in this field, exhibiting efficacy against both bacteria and fungi.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Studies have revealed that derivatives of this compound possess notable antibacterial properties. For instance, a series of novel 5-bromo-pyrimidine derivatives were synthesized and tested against a panel of standard bacterial strains. ijpcbs.com The evaluation was conducted using the broth dilution method against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus faecalis, and Bacillus subtilis, and Gram-negative bacteria including Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. ijpcbs.com

In one study, synthesized 4-isopropylthiazole (B170079) hydrazide analogs and their derived triazole and oxadiazole ring systems were screened for their in vitro antibacterial activity. researchgate.net The compounds were tested against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.net The results indicated that their activity against Gram-positive bacteria was generally higher than against Gram-negative bacteria. researchgate.net Specifically, derivatives containing electron-withdrawing groups were found to be more active. researchgate.net

Another study focused on novel 5,7-diisoprenyloxyflavone derivatives, with some compounds showing potent activity against Gram-positive strains, including multidrug-resistant clinical isolates of Staphylococcus aureus. scielo.br However, these compounds did not exhibit activity against Gram-negative strains at the tested concentrations. scielo.br Similarly, certain pyrazoline and hydrazone derivatives showed moderate activity against a range of bacteria. turkjps.org

The following table summarizes the antibacterial activity of selected 5-bromo-pyrimidine derivatives:

Interactive Data Table: Antibacterial Activity of 5-Bromo-Pyrimidine Derivatives| Compound | Staphylococcus aureus (MIC, µg/mL) | Streptococcus faecalis (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Klebsiella pneumoniae (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |

|---|---|---|---|---|---|---|

| 5a | >100 | 50 | 100 | >100 | >100 | >100 |

| 5c | 25 | 12.5 | 50 | 100 | 50 | 100 |

| 5e | 12.5 | 25 | 25 | 50 | 100 | 50 |

| 6b | 50 | >100 | >100 | >100 | >100 | >100 |

| 6d | 25 | 50 | 12.5 | 100 | 50 | 100 |

| 6h | 12.5 | 25 | 25 | 50 | 100 | 50 |

Data sourced from a study on novel 5-bromo-pyrimidine derivatives. ijpcbs.com

Antifungal Efficacy against Fungal Pathogens

In addition to their antibacterial properties, derivatives of this compound have demonstrated significant antifungal activity. The aforementioned 5-bromo-pyrimidine derivatives were also tested against yeasts like Saccharomyces cerevisiae and Candida tropicalis, as well as the mold Aspergillus niger. ijpcbs.com

Research into 4-isopropylthiazole-2-carbohydrazide analogs and related compounds showed that several of these derivatives exhibited good or moderate antifungal activity. researchgate.net The union of thiazole (B1198619) and triazole rings has been noted for its contribution to antifungal activity. rjptonline.orgnih.gov For example, a series of triazole-oxadiazole derivatives were evaluated for their antifungal effects against various Candida species, with some compounds showing potency comparable to the standard drug ketoconazole. nih.gov

Furthermore, thiazole derivatives linked to a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and screened for their antifungal activity, with many showing promising results. mdpi.com The introduction of a sulfur-containing group into a triazole ring has also been shown to effectively enhance the biological activity of the resulting compounds. researchgate.net

The antifungal activity of selected 5-bromo-pyrimidine derivatives is presented in the table below:

Interactive Data Table: Antifungal Activity of 5-Bromo-Pyrimidine Derivatives| Compound | Saccharomyces cerevisiae (MIC, µg/mL) | Candida tropicalis (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) |

|---|---|---|---|

| 5a | 50 | 100 | >100 |

| 5c | 12.5 | 25 | 50 |

| 5e | 25 | 12.5 | 25 |

| 6b | >100 | >100 | >100 |

| 6d | 50 | 25 | 100 |

| 6h | 25 | 12.5 | 50 |

Data sourced from a study on novel 5-bromo-pyrimidine derivatives. ijpcbs.com

Antitubercular Activities against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, necessitating the development of new and effective treatments. Derivatives of this compound have been investigated for their potential as antitubercular agents.

A study on 4-isopropylthiazole-2-carbohydrazide analogs and their derivatives revealed that some of these compounds had antitubercular efficacy considerably greater than the parent compound. researchgate.net This suggests that the substituted 4-isopropylthiazole-2-carbohydrazide moiety is crucial for enhancing antitubercular properties. researchgate.net The evaluation was performed against the Mycobacterium tuberculosis H37Rv strain using the broth dilution assay method. researchgate.netresearchgate.net

The combination of a thiazole ring with other heterocyclic systems, such as 1,2,4-triazole, has been a fruitful strategy. rjptonline.org For instance, 4-(2-chlorobenzylideneamino)-5-(4-isopropylthiazol-2-yl)-4H-1,2,4-triazole-3-thiol showed significant anti-tubercular activity. rjptonline.org The activity of these compounds is often attributed to the synergistic effect of the combined heterocyclic rings. rjptonline.org

Research has also explored the antitubercular potential of 1,2,4-triazoles more broadly, with some compounds showing significant activity against both the H37Rv strain and clinical isolates of M. tuberculosis. ijpsonline.com

Anticancer and Antiproliferative Activities

The search for novel anticancer agents is a cornerstone of medicinal chemistry. Derivatives of this compound have been a focal point of such research, demonstrating cytotoxic effects against various cancer cell lines and inhibitory activity against key enzymes involved in cancer progression.

In vitro Cytotoxicity against Various Cancer Cell Lines

A number of studies have reported the in vitro anticancer activity of this compound derivatives. For example, novel bromo-pyrimidine analogues were synthesized and screened for their cytotoxic activity against a panel of human cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), K562 (chronic myeloid leukemia), and U937 (acute monocytic myeloid leukemia). researchgate.net Many of these compounds showed potent activity, particularly against K562 cells. researchgate.net

Another study on 5-bromo-pyrimidine derivatives evaluated their anticancer activity against HeLa (cervical carcinoma), A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), A2780 (ovarian cancer), and BGC-823 (gastric cancer) cell lines using the MTT assay. ijpcbs.com Several compounds exhibited excellent anticancer activity when compared to the reference drug Dasatinib. ijpcbs.com

Furthermore, research on azatetracyclic derivatives has shown that monobrominated compounds can exhibit significant selective lethality for leukemia and non-small cell lung cancer cell lines. mdpi.com Thiazole derivatives have also been shown to display selective cytotoxicity against various cancer cell lines, indicating their potential as scaffolds for new anticancer agents.

The following table presents the in vitro anticancer activity of selected 5-bromo-pyrimidine derivatives against various human cancer cell lines:

Interactive Data Table: In Vitro Anticancer Activity of 5-Bromo-Pyrimidine Derivatives (IC50 in µM)| Compound | Hela | A549 | MCF-7 | A2780 | BGC-823 |

|---|---|---|---|---|---|

| 5c | 1.28±0.04 | 2.54±0.08 | 3.12±0.11 | 4.56±0.15 | 5.89±0.21 |

| 5e | 2.11±0.06 | 1.89±0.05 | 2.45±0.09 | 3.78±0.13 | 4.98±0.18 |

| 6d | 3.45±0.12 | 4.12±0.14 | 1.98±0.07 | 2.87±0.10 | 3.65±0.13 |

| 6g | 1.87±0.05 | 2.98±0.10 | 3.54±0.12 | 1.54±0.05 | 2.43±0.09 |

| 6h | 2.54±0.09 | 3.21±0.11 | 2.87±0.10 | 2.11±0.07 | 1.87±0.06 |

| Dasatinib | 0.98±0.03 | 1.23±0.04 | 1.54±0.05 | 1.87±0.06 | 2.12±0.07 |

Data sourced from a study on novel 5-bromo-pyrimidine derivatives. ijpcbs.com

Enzyme Inhibition Studies (e.g., Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Bcr/Abl tyrosine kinase)

The anticancer activity of this compound derivatives is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Bcr/Abl Tyrosine Kinase Inhibition: Given the potent activity of some bromo-pyrimidine analogues against K562 cells, which are characterized by the Bcr/Abl fusion protein, these compounds were evaluated for their Bcr/Abl tyrosine kinase inhibitory activity. researchgate.net Several compounds emerged as potent inhibitors of this enzyme, suggesting they could be developed as alternatives to existing therapies like dasatinib. researchgate.net

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) Inhibition: GAPDH is a key glycolytic enzyme that plays a vital role in the energy metabolism of cancer cells. nih.gov A spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative was identified as a covalent inhibitor of human GAPDH (hGAPDH). nih.gov This compound demonstrated faster reactivity than koningic acid, a known potent hGAPDH inhibitor. nih.gov The antiproliferative activity of this compound in pancreatic cancer cell lines correlated with the intracellular inhibition of hGAPDH, highlighting its potential as a lead for developing anticancer agents that target glycolysis. nih.govnih.gov

Molecular Mechanisms of Antiproliferative Action

The antiproliferative effects of this compound derivatives are believed to stem from their ability to interact with various cellular targets and pathways.

Covalent Inhibition: Some derivatives have been identified as covalent inhibitors, forming a stable bond with their target proteins. For instance, a spirocyclic 3-bromo-4,5-dihydroisoxazole derivative demonstrated the ability to covalently inactivate recombinant human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in glycolysis. nih.gov This inactivation is crucial as cancer cells heavily rely on glycolysis for energy. nih.gov Computational studies have suggested that the rigid structure of these inhibitors is vital for stabilizing the interaction at the binding site, which facilitates the formation of the covalent bond. nih.gov The reactivity of these compounds appears to be selective for the activated cysteine residue within the hGAPDH enzyme, minimizing reactions with other free thiols. nih.gov

Cellular Pathway Modulation: Beyond direct enzyme inhibition, these derivatives can modulate various cellular signaling pathways involved in cell proliferation and survival. Thiazole-containing compounds have been shown to inhibit receptor protein kinases, which are crucial regulators of signal transduction cascades controlling cell growth and differentiation. googleapis.com The clinical effectiveness of some BRAF inhibitors, a type of kinase, in cancer therapy depends on the complete shutdown of the MAPK pathway, a key signaling pathway for cell growth. googleapis.com

Anti-inflammatory Properties

Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases. Derivatives of this compound have shown potential as anti-inflammatory agents. jptcp.com The anti-inflammatory activity of thiazole compounds is often attributed to their ability to inhibit pro-inflammatory cytokines. For example, in a study using RAW 264.7 macrophages, a model for studying inflammation, a thiazole compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) typically work by inhibiting cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, another class of pro-inflammatory molecules. jptcp.com Researchers are exploring thiazole derivatives as potentially safer alternatives to traditional NSAIDs. jptcp.commdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Activity

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different chemical modifications influence the therapeutic effects of these compounds.

Key findings from SAR studies include:

Substituents on the Thiazole Ring: Modifications at the 2 and 5 positions of the thiazole ring can significantly impact anticancer activity. The presence of an isopropyl group at the 4-position increases the lipophilicity of the molecule, which can affect how it interacts with biological targets.

Influence of Different Moieties: The addition of certain chemical groups can enhance activity. For example, in a series of triazolothiadiazole derivatives, those with a 4-chlorophenyl, 4-tert-butylphenyl, or 4-methylsulfonylphenyl group showed good activity. scielo.br

Role of Specific Functional Groups: The presence of electron-withdrawing groups like chlorine, bromine, and fluorine on a phenyl ring attached to the core structure has been shown to be important for antimicrobial activity. mdpi.com

Table 1: SAR Insights for this compound Derivatives

| Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|

| Isopropyl group at position 4 | Enhances lipophilicity, potentially affecting target interaction. | |

| Substituents at positions 2 and 5 | Significantly affects anticancer activity. | |

| 4-chlorophenyl group | Associated with good antinociceptive activity in triazolothiadiazole derivatives. | scielo.br |

Drug Discovery and Lead Compound Optimization Potential

The process of bringing a new drug to market involves the identification of "hit" compounds, followed by the optimization of a "lead" compound to improve its efficacy and safety profile. researchgate.netpreprints.org this compound and its derivatives represent a promising starting point for the discovery and optimization of new drugs. beilstein-journals.orgsci-hub.se

The versatility of the thiazole ring allows for a wide range of chemical modifications, making it a valuable scaffold in drug development. globalresearchonline.net The process of lead optimization involves refining the chemical structure to enhance properties like potency, selectivity, and pharmacokinetic profile. preprints.org Strategies such as structural simplification, where unnecessary parts of a molecule are removed, can improve synthetic accessibility and pharmacokinetic properties. nih.gov Computational methods, including molecular docking and free energy calculations, are increasingly being used to guide the optimization process. nih.gov

Pharmacological Evaluation Methodologies

A variety of in vitro and in vivo methods are employed to assess the pharmacological properties of this compound derivatives.

In vitro Assays: These are laboratory-based tests performed outside of a living organism. For evaluating anticancer activity, the MTT assay is commonly used. ijpcbs.comresearchgate.net This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. ijpcbs.com A reduction in metabolic activity in the presence of the test compound suggests cytotoxic or antiproliferative effects. ijpcbs.com

Broth Dilution Method: This is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. ijpcbs.comresearchgate.net The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. researchgate.net

Enzyme Inhibition Assays: To investigate the mechanism of action, researchers often perform assays to measure the inhibition of specific enzymes. For example, the activity of derivatives against kinases like GSK-3β can be determined to understand their role in cellular signaling pathways. acs.org

Table 2: Common Pharmacological Evaluation Methods

| Method | Purpose | Examples of Application | Reference |

|---|---|---|---|

| MTT Assay | To assess cell viability and antiproliferative activity. | Evaluating the cytotoxic effects of derivatives on cancer cell lines like Hela, A549, and MCF-7. | ijpcbs.comresearchgate.net |

| Broth Dilution Method | To determine the minimum inhibitory concentration (MIC) of antimicrobial agents. | Testing the antibacterial and antifungal activity against various microbial strains. | ijpcbs.comresearchgate.net |

Pharmacokinetics and Pharmacodynamics Considerations in Drug Development

For a drug to be effective, it must be able to reach its target in the body in sufficient concentrations and for an adequate duration. This is the focus of pharmacokinetics (PK) and pharmacodynamics (PD).

Pharmacokinetics (PK): This branch of pharmacology studies the absorption, distribution, metabolism, and excretion (ADME) of a drug. A favorable PK profile is essential for a drug candidate to advance through clinical trials. For orally administered drugs, factors like solubility and bioavailability are critical. preprints.org The lipophilicity of a compound, influenced by groups like the isopropyl substituent on the thiazole ring, can significantly impact its absorption and distribution. beilstein-journals.org

Pharmacodynamics (PD): This area focuses on the biochemical and physiological effects of a drug on the body. It examines the relationship between drug concentration and its effect. Understanding the PD of this compound derivatives involves elucidating their mechanism of action at the molecular level, such as the inhibition of specific enzymes or the modulation of signaling pathways. googleapis.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 5-Bromo-4-isopropylthiazole, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical data to confirm the arrangement of atoms within the molecule.

In the ¹H NMR spectrum, the isopropyl group gives rise to characteristic signals: a doublet for the six equivalent methyl protons (CH₃) and a septet for the single methine proton (CH). The chemical shifts of these protons are influenced by their electronic environment. The thiazole (B1198619) ring proton typically appears as a singlet in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the isopropyl group will have distinct chemical shifts. The carbon atoms of the thiazole ring, including the carbon bearing the bromine atom and the carbon attached to the isopropyl group, will also show characteristic signals. The position of these signals is indicative of their electronic environment within the heterocyclic ring. ijpsonline.commdpi.com

Table 1: Representative NMR Data for Thiazole Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~1.0 | Doublet | Isopropyl -CH₃ | |

| ¹H | ~3.0 | Septet | Isopropyl -CH | |

| ¹H | ~7.5 | Singlet | Thiazole ring -CH | |

| ¹³C | ~9-15 | Isopropyl -CH₃ | ||

| ¹³C | ~143-164 | Thiazole ring carbons |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative being analyzed. The data presented is a general representation for similar structures.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. ijpsonline.com In the context of this compound and its derivatives, the IR spectrum will exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected absorptions include C-H stretching vibrations from the isopropyl group and the thiazole ring. The C=N and C=C stretching vibrations of the thiazole ring will appear in the fingerprint region, typically between 1400 and 1650 cm⁻¹. The C-S stretching vibration of the thiazole ring also contributes to the spectrum. The presence of a C-Br bond can sometimes be observed in the lower frequency region of the spectrum.

Table 2: Typical IR Absorption Frequencies for Thiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (aliphatic) | ~2970 | Stretching vibration of isopropyl group |

| C=N (thiazole) | ~1617 | Stretching vibration |

| C=C (thiazole) | ~1500-1600 | Stretching vibration |

| C-S (thiazole) | ~700 | Stretching vibration |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ijpsonline.com For this compound, the mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) with approximately a 1:1 intensity ratio. achmem.com

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for thiazole derivatives can involve the loss of the isopropyl group or cleavage of the thiazole ring. Analysis of these fragment ions helps to confirm the structure of the parent molecule. ijcce.ac.ir

Table 3: Expected Mass Spectrometric Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | Description |

| [M]⁺ | 205 | Molecular ion |

| [M+2]⁺ | 207 | Isotopic peak due to ⁸¹Br |

| [M-CH(CH₃)₂]⁺ | 162 | Fragment ion after loss of isopropyl group |

Note: The molecular weight is calculated based on the most abundant isotopes of the constituent elements.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. ijpcbs.comsciendo.com The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula of this compound (C₆H₈BrNS). achmem.com A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. mdpi.comnih.govijcce.ac.irsciendo.com

Table 4: Elemental Composition of this compound (C₆H₈BrNS)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 34.97 |

| Hydrogen (H) | 3.91 |

| Bromine (Br) | 38.77 |

| Nitrogen (N) | 6.80 |

| Sulfur (S) | 15.55 |

Chromatographic Techniques (e.g., TLC, HPLC, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to qualitatively check the purity of a sample and to follow the course of a reaction. ijpsonline.comijpcbs.com The compound is spotted on a TLC plate, which is then developed in a suitable solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for purity assessment. mdpi.com It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A sharp, single peak in the HPLC chromatogram indicates a high degree of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. ijpsonline.comijpcbs.com This hyphenated technique is particularly useful for identifying impurities and byproducts in a sample, as it provides both retention time data and mass-to-charge ratio information for each component. mdpi.com The progress of reactions involving this compound can be effectively monitored by observing the disappearance of starting materials and the appearance of the product peak in the LC-MS chromatogram.

Computational and Theoretical Studies on 5 Bromo 4 Isopropylthiazole Systems

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are pivotal in identifying potential biological targets for a given compound. For 5-Bromo-4-isopropylthiazole, these techniques can predict its binding affinity and mode of interaction with various proteins, such as enzymes or receptors. This is particularly relevant in the context of drug design, where thiazole (B1198619) derivatives have shown a wide range of biological activities.

In a typical molecular docking study, a 3D model of the target protein is used to create a virtual binding site. The 3D structure of this compound is then computationally "docked" into this site. Scoring functions are employed to estimate the binding energy and rank different binding poses. For instance, studies on other thiazole derivatives have successfully used this approach to identify potential inhibitors for targets like Mycobacterium tuberculosis and various kinases. While specific docking studies on this compound are not extensively reported in the available literature, the general methodology would involve:

Target Identification: Selecting proteins of interest based on the known pharmacology of similar thiazole-containing molecules.

Structure Preparation: Obtaining or modeling the 3D structures of both the target protein and this compound.

Docking Simulation: Using software like AutoDock or MOE to predict the binding poses.

Analysis of Interactions: Examining the predicted hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues.

These simulations can reveal key structural features of this compound that are important for binding to a specific target, guiding the design of more potent and selective derivatives.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic structure and reactivity of a molecule. For this compound, these calculations can elucidate various properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

A study on a complex thiazole-pyrazole compound demonstrated the utility of DFT in correlating theoretical calculations with experimental spectral data. For this compound, similar calculations could yield valuable information:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms.

Electronic Properties: Calculating the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Electrostatic Potential Mapping: Visualizing the electron-rich and electron-poor regions of the molecule, which can predict sites for electrophilic and nucleophilic attack.

Reactivity Descriptors: Calculating parameters like chemical hardness, softness, and electrophilicity index to quantify the molecule's reactivity.

These theoretical insights are crucial for understanding the intrinsic chemical behavior of this compound and predicting its reactivity in various chemical reactions.

Conformational Analysis and Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its stable low-energy conformations. Molecular mechanics and quantum chemical methods can be used to perform these analyses.

Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule over time. These simulations model the movement of atoms and molecules, offering a view of conformational changes and flexibility. For example, a study on thiazole-containing peptides revealed that the thiazole ring introduces rigidity to the molecular backbone. Similarly, MD simulations of other thiazole derivatives have been used to assess the stability of ligand-protein complexes predicted by docking studies.

For this compound, conformational analysis and MD simulations could:

Identify the preferred spatial arrangement of the isopropyl group relative to the thiazole ring.

Assess the flexibility of the molecule, which can be important for its ability to adapt to a binding site.

When complexed with a target protein, MD simulations can evaluate the stability of the binding pose and the key interactions over time.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the process of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME. In silico methods are widely used to predict these properties at an early stage, helping to identify candidates with favorable drug-like characteristics. For this compound, various computational models can be used to estimate its ADME profile.

Studies on other thiazole derivatives have shown that in silico ADME predictions can reliably guide the selection of compounds with good oral bioavailability and metabolic stability. The predicted ADME properties for this compound, based on general models, would likely include:

| Property | Predicted Value/Characteristic | Significance |

| Molecular Weight | ~206.10 g/mol | Complies with Lipinski's rule of five (<500), suggesting good potential for oral absorption. |

| LogP (Lipophilicity) | Moderately lipophilic | Affects solubility, absorption, and distribution. A balanced LogP is generally desirable. |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's rule of five (<5), favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 1 (Nitrogen atom) | Complies with Lipinski's rule of five (<10), favorable for membrane permeability. |

| Polar Surface Area (PSA) | Low | A lower PSA is generally associated with better cell membrane permeability. |

| Aqueous Solubility | Predicted to be low to moderate | Impacts absorption and formulation. |

| CYP450 Inhibition | To be predicted | Important for assessing potential drug-drug interactions. |

| Oral Bioavailability | Predicted to be good | Based on compliance with rules like Lipinski's and Veber's. |

This table presents hypothetical predicted values for this compound based on its structure and data from similar compounds. Actual values would require specific in silico calculations.

Virtual Screening and De Novo Design of Novel Derivatives

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. If this compound is identified as a "hit" compound with some desired activity, virtual screening can be used to find similar or diverse molecules with potentially improved properties.

De novo design, on the other hand, involves the computational design of novel molecules that are predicted to have high affinity and selectivity for a specific target. Starting with a core scaffold like this compound, new functional groups can be added or existing ones modified to optimize interactions with the target's binding site.

The application of these techniques to thiazole derivatives has been demonstrated in the search for inhibitors of various enzymes. For this compound, these approaches could be used to:

Expand the chemical space: Identify commercially available or synthetically accessible analogs with potentially higher activity.

Optimize lead compounds: Systematically modify the structure of this compound to improve its potency, selectivity, and ADME properties.

Generate novel scaffolds: Design entirely new classes of compounds based on the key interactions of the this compound core.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of substituted thiazoles is a well-documented area of organic chemistry, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone method. analis.com.mybepls.com However, the development of novel, more efficient, and environmentally benign synthetic routes for 5-Bromo-4-isopropylthiazole is a crucial first step for enabling its broader investigation. Future research could focus on:

Microwave-assisted and Ultrasound-promoted Synthesis: These techniques have been shown to accelerate reaction times and improve yields for the synthesis of various heterocyclic compounds, including thiazoles. bepls.com

One-pot, Multi-component Reactions: Designing a convergent synthesis where multiple starting materials react in a single step to form the target molecule would enhance efficiency and reduce waste. bepls.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, which would be beneficial for the larger-scale production of this compound for further studies.

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions will be essential for developing sustainable synthetic methods. bepls.com

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Potential Challenges |

| Modified Hantzsch Synthesis | Well-established, readily available starting materials. | Often requires harsh reaction conditions and can have moderate yields. analis.com.my |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, improved purity. bepls.com | Specialized equipment required, scalability can be a concern. |

| One-Pot Multi-component Reactions | High atom economy, reduced workup steps, operational simplicity. bepls.com | Optimization of reaction conditions can be complex. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scalability. | Initial setup costs can be high. |

Identification of New Biological Targets and Mechanisms of Action

Thiazole derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govglobalresearchonline.net The specific substitution pattern of this compound, featuring a bromine atom and an isopropyl group, may confer unique pharmacological properties. A critical area of future research is the systematic screening of this compound against a diverse panel of biological targets to uncover its therapeutic potential.

Key research activities would include:

High-throughput Screening (HTS): Screening this compound against large libraries of biological targets, such as enzymes and receptors, to identify initial "hits."

Phenotypic Screening: Evaluating the effect of the compound on whole cells or organisms to identify its functional effects, which can then be used to deconvolve the mechanism of action.

Target-based Screening: Based on the known activities of other bromo- and isopropyl-substituted thiazoles, focused screening against specific target families (e.g., kinases, proteases, GPCRs) could be undertaken.

The known biological activities of various thiazole derivatives, which could be potential areas of investigation for this compound, are summarized in Table 2.

| Biological Activity | Examples of Thiazole-Containing Drugs/Candidates | Potential Molecular Targets |

| Anticancer | Dasatinib, Tiazofurin | Kinases (e.g., Abl, Src), Inosine Monophosphate Dehydrogenase |

| Antimicrobial | Sulfathiazole | Dihydropteroate Synthase |

| Antiviral | Ritonavir | HIV Protease |

| Anti-inflammatory | Meloxicam | Cyclooxygenase-2 (COX-2) |

Development of Structure-Based Drug Design Principles

Once a validated biological target for this compound is identified, structure-based drug design (SBDD) will be instrumental in optimizing its potency, selectivity, and pharmacokinetic properties. SBDD relies on the three-dimensional structural information of the target protein to guide the design of more effective drug candidates. drugdesign.org

The key steps in applying SBDD to this compound would involve:

Structural Biology: Determining the high-resolution 3D structure of the target protein in complex with this compound using techniques like X-ray crystallography or cryo-electron microscopy.

Computational Modeling: Using the structural data to perform molecular docking and molecular dynamics simulations to understand the key binding interactions between the compound and its target. The bromine atom could participate in halogen bonding, a significant interaction in drug design, while the isopropyl group could engage in hydrophobic interactions. nih.gov

Iterative Design and Synthesis: Based on the structural insights, new analogs of this compound would be designed, synthesized, and tested to improve their binding affinity and other drug-like properties. This iterative cycle is a hallmark of modern drug discovery. drugdesign.org

Application in Agrochemical and Materials Science Innovations

The utility of thiazole-containing compounds extends beyond medicine into agrochemicals and materials science. researchgate.netnih.gov The unique electronic and structural features of the thiazole ring make it a valuable scaffold in these fields.

Agrochemicals: Many commercial pesticides, including fungicides and insecticides, incorporate a thiazole ring in their structure. nih.govresearchgate.net Future research should explore the potential of this compound as a novel agrochemical agent. Its efficacy against various plant pathogens and insect pests could be systematically evaluated.

Materials Science: Thiazole-based polymers have been investigated for their applications in organic electronics, such as organic thin-film transistors (OTFTs) and polymer solar cells. researchgate.netacs.orgrsc.org The bromine atom on this compound could serve as a handle for polymerization reactions, opening up possibilities for creating novel functional materials with unique electronic or optical properties.

Considerations for in vivo Studies and Preclinical Development

Should this compound demonstrate promising activity and a well-defined mechanism of action in vitro, the subsequent step would be to evaluate its efficacy and safety in living organisms. This phase of research is critical for translating a promising compound into a potential therapeutic or commercial product.

Key considerations for the preclinical development of this compound include:

Pharmacokinetics (ADME): Studies to determine the absorption, distribution, metabolism, and excretion of the compound in animal models are essential to understand its bioavailability and dosing requirements.

Toxicology: A comprehensive assessment of the compound's safety profile, including acute and chronic toxicity studies, is necessary to identify any potential adverse effects.

Efficacy in Disease Models: The therapeutic effect of this compound would need to be demonstrated in relevant animal models of the targeted disease.

Formulation Development: Developing a stable and effective formulation for delivering the compound is a critical step for both preclinical and potential clinical studies.

The path from a novel compound to a marketed product is long and challenging, and for this compound, it begins with fundamental exploratory research to uncover its basic chemical and biological properties. The future directions outlined here provide a roadmap for unlocking the potential of this intriguing molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.